N-(4-Bromo-3-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine
Description
N-(4-Bromo-3-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine is a substituted imidazoline derivative characterized by a 4-bromo-3-chlorophenyl group attached to the imidazoline ring.
Properties
Molecular Formula |
C9H9BrClN3 |
|---|---|
Molecular Weight |
274.54 g/mol |
IUPAC Name |
N-(4-bromo-3-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C9H9BrClN3/c10-7-2-1-6(5-8(7)11)14-9-12-3-4-13-9/h1-2,5H,3-4H2,(H2,12,13,14) |
InChI Key |
QWDBFYOGIFROJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)NC2=CC(=C(C=C2)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Acyl or 2-Substituted Imidazoles
One prominent approach involves cyclization of 2-acylimidazoles or their derivatives. For example, the synthesis of 2-(4-bromophenyl)-imidazoles can be achieved by acylation of imidazole followed by cyclization under suitable conditions.
Imidazole derivative + aromatic acyl chloride (e.g., 4-bromobenzoyl chloride) → 2-acylimidazole → cyclization to form the imidazoline ring
- Base (e.g., triethylamine)
- Solvent: Dichloromethane or acetonitrile
- Temperature: Room temperature to mild heating
- Nucleophilic attack of imidazole nitrogen on acyl chloride
- Intramolecular cyclization facilitated by heating or catalysts
Reference:
Condensation of Amino Precursors with Formaldehyde or Aldehydes
Another route involves condensation of amino compounds with aldehydes, followed by cyclization to form the imidazoline or imidazole ring. For this compound, this can involve:
- Condensation of 4-bromo-3-chlorophenylamine with suitable aldehydes
- Cyclization under acidic or basic conditions
Aromatic amine + aldehyde → imidazoline intermediate → cyclization to imidazole derivative
- Acid catalysis (e.g., acetic acid)
- Solvent: Ethanol or acetic acid
- Heating to promote cyclization
Multi-Component Reactions (MCR)
Recent literature highlights the efficiency of multi-component reactions for synthesizing substituted imidazoles, including NH-imidazoles with specific aromatic substitutions.
- Combining aldehydes, amines, and isocyanides in the presence of catalysts like DABCO or nanocatalysts
- Microwave-assisted protocols to enhance reaction rates and yields
- Initial formation of imine or imidazoline intermediates
- Cyclization facilitated by catalysts or microwave irradiation
Halogenated Aromatic Precursors
The presence of halogens (Br, Cl) on the aromatic ring is typically introduced via halogenated aromatic compounds such as 4-bromobenzoyl chloride or 3-chlorobenzoyl chloride, which undergo acylation or substitution reactions with suitable imidazole precursors.
4-bromobenzoyl chloride + imidazole derivative → 2-(4-bromophenyl)imidazole
This intermediate can then be further functionalized or reduced to obtain the amino derivative.
Specific Synthetic Route for this compound
Based on the literature, a plausible synthetic pathway includes:
Step 1: Preparation of 4-bromo-3-chlorobenzoyl chloride
- Starting from 4-bromo-3-chlorobenzoic acid
- Conversion to acyl chloride using thionyl chloride (SOCl₂) under reflux
Step 2: Formation of 2-(4-bromophenyl)-imidazole
- Nucleophilic attack of imidazole on the acyl chloride
- Cyclization under basic conditions (e.g., triethylamine) to form the imidazoline ring
Step 3: Reduction to the amino derivative
- Hydrogenation or reduction of the imidazoline to the corresponding imidazoline-2-amine
Step 4: Functionalization to this compound
- Final substitution or addition of amino groups at the C-2 position, possibly via nucleophilic substitution or reductive amination
Data Table of Relevant Conditions and Yields
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | SOCl₂, benzoic acid derivative | Reflux, inert atmosphere | 85-90 | Conversion to acyl chloride |
| 2 | Imidazole, acyl chloride, triethylamine | Room temp to mild heating | 70-85 | Cyclization to imidazoline |
| 3 | Hydrogen gas, Pd/C | Hydrogenation, room temp | 80-90 | Reduction to amino derivative |
| 4 | Nucleophilic substitution | Reflux, suitable solvent | Variable | Final functionalization |
Summary and Considerations
- Mechanistic insights suggest that acylation followed by cyclization remains the most straightforward route for constructing the core imidazole ring with halogenated substitutions.
- Catalytic and microwave-assisted methods improve yields and reaction times, especially for multi-substituted derivatives.
- Functional group tolerance allows for the introduction of halogen substituents like bromine and chlorine at specific positions on the phenyl ring, critical for biological activity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromo-3-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various imidazole derivatives, amine derivatives, and substituted phenyl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-Bromo-3-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Bromo-3-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The imidazoline core (4,5-dihydro-1H-imidazol-2-amine) is common across all analogs. Variations arise in the substituents on the phenyl ring, influencing electronic properties, steric effects, and biological activity. Below is a comparative analysis:
Table 1: Structural and Molecular Comparison
*Hypothetical structure based on evidence.
Substituent Effects on Properties
- Fluorine, being smaller and electronegative, may optimize hydrogen bonding and metabolic stability .
- Methyl/Methoxy Groups :
- Aromatic Systems :
- Compounds like Tramazoline, with a tetrahydronaphthalenyl group, demonstrate expanded aromatic systems that may enhance receptor affinity .
Biological Activity
N-(4-Bromo-3-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine, with the CAS number 1698616-94-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and research findings.
- Molecular Formula : C₉H₉BrClN₃
- Molecular Weight : 274.54 g/mol
- Structural Characteristics : The compound features a halogenated phenyl ring and an imidazole moiety, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
-
Antitumor Activity :
- The compound has shown promise as an anticancer agent by inducing cytotoxicity in cancer cell lines. It is believed to affect critical pathways involved in cell proliferation and apoptosis.
- Studies indicate that similar compounds can inhibit human DNA topoisomerases I and II, which are often overexpressed in cancer cells, thereby serving as valid targets for anticancer therapies .
- Antimicrobial Properties :
- Enzyme Inhibition :
Case Studies
- Anticancer Studies :
-
Antimicrobial Efficacy :
- A study examining the antimicrobial activity revealed that derivatives of this compound displayed moderate to good activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effectiveness against strains like Staphylococcus aureus and Escherichia coli .
Comparative Analysis
To better understand the biological activity of this compound in relation to similar compounds, the following table summarizes key findings:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Notable Mechanism |
|---|---|---|---|
| This compound | High (IC50: 0.31 - 1.20 µM) | Moderate (MIC: 5.64 - 77.38 µM) | Topoisomerase inhibition |
| N-(4-bromo-3-chlorophenyl)-2,3-dichloro-4-methoxybenzenesulfonamide | Moderate | High (MIC: 4.69 - 22.9 µM) | Enzyme inhibition |
| N-(4-bromo-3-chlorophenyl)-4-chloro-3-nitrobenzamide | Low | Moderate | Disruption of metabolic pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
